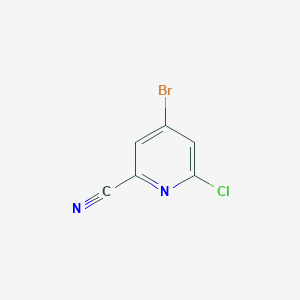
4-Bromo-6-chloropicolinonitrile
Vue d'ensemble
Description
4-Bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-chloropicolinonitrile consists of a pyridine ring with a bromine atom attached to the 4th carbon, a chlorine atom attached to the 6th carbon, and a nitrile group attached to the 2nd carbon .Physical And Chemical Properties Analysis
4-Bromo-6-chloropicolinonitrile is a solid substance . It has a molecular weight of 217.45 . The InChI code for this compound is 1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H .Applications De Recherche Scientifique
Electrochemical Oxidation
A study focused on the electrochemical oxidation of bromo- and iodoanilines in acetonitrile solution, revealing insights into the mechanisms of halogenated compounds' behavior in electrochemical environments. This suggests potential applications of 4-Bromo-6-chloropicolinonitrile in electrochemical synthesis or analysis (Kádár et al., 2001).
Synthesis Methodologies
Several papers describe the synthesis of bromo- and chloro-substituted compounds, providing methods that could be applicable to 4-Bromo-6-chloropicolinonitrile. For instance, the synthesis of 4-Bromo-2-chlorotoluene demonstrates the potential of using bromo- and chloro-substituted picolinonitriles as intermediates in organic synthesis (Xu).
Intermediate in Organic Synthesis
The use of bromo- and chloro-substituted compounds as intermediates in the synthesis of complex organic molecules is well-documented. For example, the microscale synthesis of 1-Bromo-3-chloro-5-iodobenzene from bromo-chloroaniline suggests that 4-Bromo-6-chloropicolinonitrile could serve as a precursor or intermediate in synthesizing halogenated aromatic compounds (Pelter et al., 2004).
Nucleic Acid Related Compounds
Research involving the diazotization of aminopurine derivatives to access halogenated purine nucleosides illustrates the role of halogenated intermediates in the synthesis of nucleic acid analogs, hinting at potential applications in medicinal chemistry and drug discovery (Francom & Robins, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIBHNMSZUJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloropicolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)

